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Mefenamic-d3 Acyl-Beta-D-glucuronide

Cat. No.: B12427443
M. Wt: 420.4 g/mol
InChI Key: DAHIGOGKMFBIOR-SIBOGOLCSA-N
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Description

Contextualizing Acyl Glucuronides within Xenobiotic Biotransformation Research

The biotransformation of xenobiotics—compounds foreign to an organism, such as drugs—is a critical process that determines their fate in the body. This metabolism typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. youtube.com

Glucuronidation, a primary Phase II pathway, involves the conjugation of glucuronic acid to a xenobiotic. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov When the xenobiotic contains a carboxylic acid group, as is the case with many NSAIDs like mefenamic acid, the resulting metabolite is an acyl glucuronide. nih.govdrugbank.com

Acyl glucuronides have attracted considerable research interest. nih.gov While glucuronidation is generally considered a detoxification process, acyl glucuronides are chemically reactive metabolites. nih.govresearchgate.net They can undergo intramolecular rearrangement (acyl migration) and can covalently bind to proteins, a process known as transacylation. nih.govnih.gov This reactivity has led to hypotheses that acyl glucuronides may be involved in certain idiosyncratic drug reactions, making their study a key aspect of drug safety assessment. nih.govnih.gov The investigation into mefenamic acid's metabolites, including its acyl glucuronide, is part of this broader effort to understand the disposition and potential bioactivation of carboxylic acid-containing drugs. acs.orgnih.gov

Significance of Stable Isotope Labeling in Drug Metabolite Research

Stable isotope labeling is a powerful technique used extensively in drug discovery and metabolism studies. nih.gov It involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com This substitution results in a compound that is chemically identical to the original but has a slightly higher molecular weight.

The key advantages of using stable isotope-labeled compounds in research are summarized below:

Application AreaSignificance of Stable Isotope Labeling
Metabolite Identification Labeled compounds and their metabolites can be easily distinguished from endogenous molecules in complex biological samples using mass spectrometry. acs.org
Quantitative Analysis A stable isotope-labeled version of an analyte is the ideal internal standard for quantitative assays, particularly in liquid chromatography-mass spectrometry (LC-MS). nih.gov It co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification. nih.govresearchgate.net
Pharmacokinetic Studies Labeled compounds allow researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites with high specificity. acs.org
Mechanistic Studies The kinetic isotope effect, observed when a deuterium atom is placed at a site of metabolic cleavage, can be used to investigate reaction mechanisms. symeres.com

The use of deuterium labeling, as seen in Mefenamic-d3 Acyl-Beta-D-glucuronide, is a common and effective strategy in modern metabolomics and pharmacokinetic research. researchgate.net

Research Trajectories for Deuterated Acyl Glucuronide Conjugates, specifically this compound

The primary research application of this compound is its use as an internal standard for the quantitative analysis of its unlabeled counterpart, Mefenamic acid acyl-β-D-glucuronide. lgcstandards.comclearsynth.com Mefenamic acid is metabolized in the liver and kidneys by UGT enzymes, such as UGT1A9 and UGT2B7, to form the acyl glucuronide. nih.gov

Studying the concentration of this metabolite in biological fluids like plasma, urine, or bile is crucial for several reasons:

Investigating Drug-Drug Interactions: Researchers can study how co-administered drugs might inhibit or induce the UGT enzymes responsible for mefenamic acid glucuronidation, potentially altering its pharmacokinetics. nih.gov

Assessing Bioactivation: Given the reactivity of acyl glucuronides, accurately measuring the in vivo exposure to Mefenamic acid acyl-β-D-glucuronide is a key component in assessing any potential risks associated with this metabolite. nih.govnih.govnih.gov

This compound, with its three deuterium atoms, provides a mass shift that allows it to be clearly distinguished from the endogenous metabolite in a mass spectrometer, ensuring the accuracy of these critical measurements. clearsynth.com

Overview of Research Methodologies Applied to this compound Studies

The analysis of this compound and its unlabeled analogue relies on sophisticated analytical techniques capable of high sensitivity and specificity.

MethodologyApplication in this compound Research
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This is the cornerstone technique. nih.gov High-performance liquid chromatography (HPLC) first separates the glucuronide metabolites from the parent drug and other components in a biological matrix (e.g., plasma, urine, or hepatocyte incubations). The separated compounds then enter a tandem mass spectrometer. The instrument filters for the specific mass-to-charge ratio (m/z) of the analyte and its labeled internal standard. These selected ions are then fragmented, and specific product ions are monitored for highly selective and sensitive quantification. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used primarily for the structural confirmation of the synthesized standard. It verifies the chemical structure of this compound and confirms the position of the deuterium labels. symeres.com
In Vitro Incubation Systems To study the formation of the metabolite, researchers use systems like human liver microsomes (HLM), kidney cortical microsomes, or recombinant UGT enzymes. acs.orgnih.gov Mefenamic acid is added to these systems, and the formation of the acyl glucuronide is measured over time using LC-MS/MS, with this compound used as the internal standard for quantification. nih.gov

These methodologies, particularly LC-MS/MS, are essential for elucidating the metabolic fate of mefenamic acid and the role of its acyl glucuronide metabolite. The availability of the deuterated standard is critical for the rigor and accuracy of the quantitative data obtained from these studies. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO8 B12427443 Mefenamic-d3 Acyl-Beta-D-glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23NO8

Molecular Weight

420.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[2-methyl-3-(trideuteriomethyl)anilino]benzoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H23NO8/c1-10-6-5-9-13(11(10)2)22-14-8-4-3-7-12(14)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h3-9,15-18,21-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,21-/m0/s1/i1D3

InChI Key

DAHIGOGKMFBIOR-SIBOGOLCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C

Origin of Product

United States

Synthetic and Chemo Enzymatic Methodologies for Mefenamic D3 Acyl Beta D Glucuronide

Chemical Synthesis Approaches for Mefenamic Acyl Glucuronide Analogues

The chemical synthesis of mefenamic acyl glucuronide analogues, which are structurally similar to Mefenamic-d3 Acyl-Beta-D-glucuronide, involves sophisticated methods to form the crucial ester linkage between the drug and the glucuronic acid moiety with precise stereochemistry. nih.govnih.gov

Esterification and Glycosidation Techniques

The formation of the 1-O-acyl bond in glucuronides is a central challenge in their synthesis. One established method involves the reaction of a carboxylic acid salt with a protected glucuronic acid derivative. For instance, the caesium salt of mefenamic acid can be reacted with a commercially available activated sugar, methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate. nih.govrsc.org This reaction, a variation of the Koenigs-Knorr reaction, proceeds to give the desired 1-β-O-acyl glucuronide. nih.govrsc.orgnih.gov

Other glycosidation strategies applicable to such syntheses include the use of trichloroacetimidate-activated glucuronic acid donors. mdpi.com These methods are designed to control the stereochemical outcome at the anomeric center (C-1) of the sugar, favoring the formation of the β-glycoside, which is the form produced metabolically in vivo. rsc.org

Selective Acylation Procedures for 1-β-O-Acyl Glucuronides

Achieving high selectivity for the β-anomer is critical for producing biologically relevant acyl glucuronides. An efficient and modern approach involves the direct, selective 1-β-acylation of a partially protected glucuronate. nih.govresearchgate.net In this method, a glucuronate protected only at the carboxylic acid position (e.g., as an allyl or benzyl (B1604629) ester) is reacted with the carboxylic acid drug, such as mefenamic acid. researchgate.netscilit.com

The reaction is typically catalyzed by a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govresearchgate.net This procedure leverages the kinetic anomeric effect, where the β-alkoxide of the glucuronate is significantly more reactive than its α-counterpart, leading to excellent stereoselectivity with minimal formation of the undesired α-anomer. researchgate.net This approach simplifies the synthesis by reducing the number of protecting group manipulations required. researchgate.net

Comparison of Synthetic Acylation Methods
MethodKey ReagentsSelectivityKey FeatureReference
Modified Koenigs-KnorrCaesium salt of Mefenamic Acid, Methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronateExclusively β-anomerUses a fully protected, activated sugar donor. nih.govrsc.org
Selective 1β-AcylationMefenamic Acid, Allyl Glucuronate, HATUHighly β-selective (>95%)Relies on the kinetic anomeric effect with a minimally protected sugar. nih.govresearchgate.net

Protecting Group Strategies in Mefenamic Acyl Glucuronide Synthesis

Protecting groups are essential for directing the synthesis towards the desired product and preventing unwanted side reactions. jocpr.com In the synthesis of mefenamic acyl glucuronide, multiple functional groups on the glucuronic acid moiety must be masked. nih.govjocpr.com

Common strategies involve:

Hydroxyl Group Protection: The hydroxyl groups at positions C-2, C-3, and C-4 of the glucuronic acid are typically protected as acetyl esters. These acetyl groups are stable under the conditions used for glycosidation but can be removed later under mild conditions. nih.govrsc.org

Carboxylic Acid Protection: The carboxylic acid at C-6 is often protected as a methyl, allyl, or benzyl ester. nih.govresearchgate.netscilit.com The choice of this protecting group is crucial as it must be removable without affecting the newly formed acylal linkage or other protecting groups (an orthogonal strategy). jocpr.com For example, an allyl ester can be selectively removed using palladium catalysis, while a methyl ester can be cleaved enzymatically. nih.govnih.gov

Chemo-Enzymatic Derivatization Strategies for this compound

Combining chemical synthesis with enzymatic transformations offers a powerful route to complex molecules like this compound. nih.govnih.gov This approach leverages the high selectivity of enzymes to perform specific reactions, such as deprotection, under mild conditions. nih.gov The synthesis of the deuterated target would begin with isotopically labeled Mefenamic-d3 acid. clearsynth.com

Enzyme-Catalyzed Hydrolyses for Deprotection

Following the chemical coupling of mefenamic acid to the fully protected glucuronic acid, enzymes can be used for the final deprotection steps. nih.govrsc.org This chemo-enzymatic method avoids harsh chemical conditions that might degrade the sensitive acyl glucuronide product. nih.gov

A documented two-step enzymatic deprotection involves:

Hydrolysis of Acetyl Groups: Lipase AS Amano (LAS) is used to selectively hydrolyze the acetyl protecting groups from the hydroxyl functions of the sugar ring. nih.govrsc.org

Hydrolysis of the Methyl Ester: An esterase from porcine liver (PLE) is then employed to cleave the methyl ester at the C-6 position, liberating the free carboxylic acid. nih.govrsc.org

This sequential enzymatic process provides the final, unprotected 1-β-O-acyl glucuronide in high yields. nih.govrsc.org The use of hydrolases is a common strategy in biocatalysis to unmask polar functional groups selectively. nih.govcovachem.com

Enzymes in Chemo-Enzymatic Synthesis of Mefenamic Acyl Glucuronide
EnzymeEnzyme ClassFunctionSubstrate (Protecting Group)Reference
Lipase AS Amano (LAS)HydrolaseDeprotectionAcetyl esters (at C2, C3, C4) nih.govrsc.org
Porcine Liver Esterase (PLE)HydrolaseDeprotectionMethyl ester (at C6) nih.govrsc.org
β-GlucuronidaseHydrolaseStructural ConfirmationFinal 1-β-O-acyl glucuronide product nih.govcovachem.com

Biocatalytic Approaches in Stereoselective Synthesis

Biocatalysis plays a key role not only in deprotection but also in confirming the stereochemistry of the synthesized glucuronide. The chemo-enzymatic methods developed for acyl glucuronides ensure complete specificity for the desired β-configuration at the anomeric center. nih.gov

The stereoselectivity of the synthesis is ultimately confirmed by enzymatic hydrolysis using β-glucuronidase. This enzyme specifically cleaves β-glucuronidic linkages. nih.govcovachem.com Complete hydrolysis of the synthesized mefenamic acyl glucuronide by β-glucuronidase confirms that the correct 1-β-anomer was formed. nih.gov While direct enzymatic synthesis using glycosyltransferases is a powerful tool for forming glycosidic bonds with high stereo- and regioselectivity, for acyl glucuronides, the chemo-enzymatic approach combining chemical acylation followed by enzymatic deprotection has proven highly effective. nih.govnih.gov

Biosynthetic Production Utilizing Engineered Systems for Mefenamic Acid Glucuronides

The biosynthesis of drug glucuronides, including the acyl glucuronide of mefenamic acid, is a significant area of research, leveraging engineered microbial systems to replicate mammalian metabolism. This approach offers a green and highly selective alternative to purely chemical methods. Glucuronidation is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the activated sugar donor, UDP-glucuronic acid (UDPGA), to a substrate like mefenamic acid. nih.gov

Development of Microbial Expression Systems (e.g., Yeast)

Microbial hosts such as Escherichia coli and the yeast Saccharomyces cerevisiae are prominent platforms for producing drug glucuronides due to their rapid growth and well-established genetic toolkits.

Escherichia coli : Researchers have successfully engineered E. coli to function as a whole-cell biocatalyst for glucuronide synthesis. A key innovation is the development of a "glucuronylsynthase," an engineered enzyme derived from E. coli β-glucuronidase. nih.govnih.gov This synth-ase catalyzes the transfer of glucuronic acid from a donor substrate, such as α-D-glucuronyl fluoride, to an acceptor molecule. acs.org This system provides an efficient, single-step synthesis of β-glucuronides under mild reaction conditions and has been used to produce glucuronides of various alcohols and steroids. nih.govanu.edu.au While direct synthesis of mefenamic acid glucuronide using this specific system is not explicitly detailed in the reviewed literature, the system's demonstrated capability with other carboxylic acid-containing compounds suggests its potential applicability.

Saccharomyces cerevisiae : Yeast is a particularly attractive host for producing complex molecules. S. cerevisiae naturally possesses a significant cytoplasmic pool of UDP-glucose, the precursor to UDP-glucuronic acid (UDPGA). nih.gov However, yeast lacks the endogenous pathway to synthesize UDPGA. To overcome this, scientists have created recombinant yeast strains that express genes from other organisms, such as Arabidopsis thaliana or humans. nih.govresearchgate.net Specifically, the expression of UDP-glucose 6-dehydrogenase (UGDH) enables the conversion of UDP-glucose to UDPGA within the yeast cell. nih.govresearchgate.net By co-expressing a suitable UGT, such as human UGT1A9 which is known to be involved in the glucuronidation of acidic drugs, this engineered yeast system can be harnessed to produce the desired mefenamic acid glucuronide directly from glucose added to the fermentation medium. nih.govnih.gov

Optimization of Biotransformation Yields

Maximizing the yield of mefenamic acid glucuronide from engineered microbial systems requires a multi-level optimization approach, addressing both enzymatic and fermentation parameters.

Kinetic studies on engineered enzymes like the E. coli glucuronylsynthase have identified several critical factors influencing reaction efficiency. nih.gov These findings, combined with general principles of microbial biotransformation, provide a clear framework for optimization. nih.gov

Key Optimization Parameters for Microbial Glucuronidation

Parameter Description Research Findings & Implications
pH The acidity or alkalinity of the reaction medium. Enzyme activity is highly pH-dependent. The optimal pH for the glucuronylsynthase has been determined, and maintaining this pH during fermentation is crucial for maximizing yield. nih.gov
Temperature The operational temperature of the biocatalysis. Affects enzyme stability and reaction rate. An optimal temperature of 30°C has been noted for some whole-cell yeast biocatalysis systems. researchgate.net
Substrate Concentration The concentration of the mefenamic acid (acceptor) and the glucuronyl donor. High concentrations of either the acceptor or donor substrate can lead to substrate or product inhibition, reducing enzyme efficiency. Judicious choice of starting concentrations is necessary to ameliorate these effects. nih.gov
Co-solvents Organic solvents added to the aqueous medium. Can improve the solubility of hydrophobic substrates like mefenamic acid. However, co-solvents can also impact enzyme stability and activity, requiring careful selection and concentration optimization. nih.gov
Cofactor Regeneration The supply of necessary cofactors for enzymes like UGDH. The conversion of UDP-glucose to UDPGA by UGDH requires NAD⁺. Ensuring an efficient intracellular system for regenerating NAD⁺ from NADH is vital for sustained product formation. nih.govwikipedia.org

Strategic Incorporation of Deuterium (B1214612) Labels into Mefenamic Acyl Glucuronide Pathways

The synthesis of this compound requires the specific incorporation of deuterium atoms. This can be achieved by introducing the label into either the parent drug molecule (mefenamic acid) or the glucuronic acid moiety before their conjugation.

Deuteration during Parent Mefenamic Acid Synthesis

The most direct strategy for synthesizing this compound involves the use of a deuterated version of the parent drug. The standard chemical synthesis of mefenamic acid proceeds via the condensation of 2-chlorobenzoic acid with 2,3-dimethylaniline (B142581). sigmaaldrich.com

By replacing the standard 2,3-dimethylaniline with its deuterated counterpart, the deuterium label is incorporated directly into the backbone of the resulting mefenamic acid. The specific product "Mefenamic-d3" implies the use of a precursor with three deuterium atoms. A commercially available isotopologue, 2,3-Dimethylaniline-d3, is an ideal starting material for this purpose. scbt.com

Synthetic Precursors for Mefenamic Acid-d3

Precursor Chemical Formula Role in Synthesis
2-Chlorobenzoic Acid C₇H₅ClO₂ Anthranilic acid core

Once Mefenamic acid-d3 is synthesized, it can be glucuronidated using either the chemo-enzymatic or biosynthetic methods described previously to yield the final labeled product.

Deuterium Labeling within the Glucuronic Acid Moiety

An alternative labeling strategy involves incorporating deuterium into the glucuronic acid portion of the molecule. This is achieved by using deuterated reagents during the chemical synthesis of the activated glucuronic acid donor, such as a glucuronyl bromide or trichloroacetimidate. nih.govnih.gov

The synthesis of these donors involves multiple steps, including protection, oxidation, and activation. Deuterium can be introduced at various positions through several chemical techniques:

Deuterated Reducing Agents : Steps involving hydride reduction can be performed with deuterium-based reagents. For example, using lithium aluminum deuteride (B1239839) (LiAlD₄) instead of lithium aluminum hydride (LiAlH₄) can introduce deuterium atoms. mdpi.com

H-D Exchange Reactions : Protons at certain activated positions can be exchanged for deuterium by using heavy water (D₂O) under acidic, basic, or metal-catalyzed conditions. nih.gov For example, a Pd/C-Al-D₂O system can facilitate selective H-D exchange. mdpi.com

Potential Reagents for Synthesizing a Deuterated Glucuronic Acid Donor

Reagent Formula Purpose
Heavy Water D₂O Deuterium source for H-D exchange reactions. mdpi.comnih.gov
Lithium Aluminum Deuteride LiAlD₄ A powerful deuterated reducing agent. mdpi.com
Deuterated Acetic Acid CH₃COOD Can be used as a deuterated solvent and catalyst. princeton.edu

By modifying the synthesis of the glucuronic acid donor to include such reagents, a deuterated glucuronide can be prepared and subsequently coupled with non-labeled mefenamic acid to produce the final isotopically labeled metabolite.

Table of Compounds

Compound Name
This compound
Mefenamic acid
Mefenamic acid-d3
UDP-glucuronic acid (UDPGA)
UDP-glucose
α-D-glucuronyl fluoride
2-Chlorobenzoic acid
2,3-Dimethylaniline
2,3-Dimethylaniline-d3
Lithium aluminum deuteride

Advanced Analytical Characterization and Bioanalytical Method Development for Mefenamic D3 Acyl Beta D Glucuronide

Spectroscopic Elucidation Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of Mefenamic-d3 Acyl-Beta-D-glucuronide, ensuring the correct placement of the glucuronide moiety and the deuterium (B1214612) label.

NMR spectroscopy provides detailed information about the atomic framework of the molecule. While specific spectral assignments for the deuterated compound are not widely published, the expected spectra can be inferred from the principles of NMR and data on related acyl glucuronides. nih.gov

¹H NMR: The proton NMR spectrum is used to identify the various proton environments. Key signals would include those from the aromatic rings of the mefenamic acid backbone and the protons of the glucuronic acid moiety. A crucial signal for confirming the structure of acyl glucuronides is the anomeric proton (H-1) of the glucuronic acid, which typically appears as a doublet at a downfield chemical shift due to the adjacent ester linkage. nih.gov The integration of the aromatic signals would correspond to the protons on the two phenyl rings. Notably, the signal corresponding to the 3-methyl group on the aniline (B41778) ring of non-deuterated mefenamic acid would be absent, confirming the site of deuteration.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester linkage and the carboxylic acid would be found at the low-field end of the spectrum. The spectrum would also display signals for the aromatic carbons and the carbons of the glucuronide sugar ring. The signal for the deuterated methyl carbon (CD₃) would appear as a multiplet with a lower intensity compared to a standard CH₃ group due to C-D coupling and longer relaxation times.

²H NMR (Deuterium NMR): This technique is specifically used to confirm the presence and location of the deuterium atoms. A single resonance peak in the ²H NMR spectrum would definitively confirm that the deuterium label is on the methyl group as intended.

Table 1: Expected NMR Data for this compound

Nucleus Structural Moiety Expected Chemical Shift (ppm) / Characteristics
¹H Glucuronide Anomeric (H-1) Downfield doublet (δ ~5.5-6.0)
¹H Glucuronide Ring (H-2 to H-5) Complex multiplets in the sugar region (δ ~3.5-5.0)
¹H Aromatic Protons Multiple signals in the aromatic region (δ ~6.5-8.0)
¹H Methyl Proton (C¹H₃) Absent, confirming deuteration
¹³C Ester Carbonyl δ ~165-175
¹³C Carboxylic Acid Carbonyl δ ~170-180
¹³C Aromatic Carbons δ ~110-150
¹³C Glucuronide Carbons δ ~60-100 (including anomeric carbon C-1 ~90-95)
¹³C Deuterated Methyl Carbon (CD₃) Low-intensity multiplet

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum of this compound would display several key absorption bands. synthose.com

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
O-H Stretching (Carboxylic acid & Alcohols) Broad band, ~3500-2500
N-H Stretching (Secondary Amine) ~3300-3400
C-H Stretching (Aromatic & Aliphatic) ~3100-2850
C=O Stretching (Ester) ~1750-1735
C=O Stretching (Carboxylic Acid) ~1725-1700

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophores. The UV spectrum of this compound is expected to be nearly identical to that of its non-deuterated counterpart, as the deuteration of a methyl group does not significantly alter the electronic structure. The absorption maxima are dictated by the N-phenylanthranilic acid chromophore. The spectrum would likely exhibit two main absorption bands, characteristic of the π → π* transitions within the aromatic systems.

Mass Spectrometry-Based Quantification and Structural Confirmation

Mass spectrometry (MS) is the cornerstone technique for the quantification of this compound and for providing definitive structural confirmation through mass analysis and fragmentation patterns. scbt.comaxios-research.comnih.govclearsynth.comnih.govnih.gov The molecular formula for the deuterated compound is C₂₁H₂₀D₃NO₈, corresponding to a molecular weight of 420.43. clearsynth.comlgcstandards.com

LC-MS is the standard platform for analyzing drug metabolites in complex biological matrices. axios-research.comnih.govclearsynth.comnih.gov In a typical bioanalytical method, this compound serves as an internal standard for the quantification of the non-deuterated Mefenamic acid acyl glucuronide.

Chromatography: Reversed-phase chromatography using a C18 column is commonly employed. nih.govresearchgate.net A gradient elution with a mobile phase consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol) is used to achieve separation from other metabolites and endogenous matrix components. impactfactor.orgchimia.ch The retention time of the d3-labeled glucuronide is expected to be nearly identical to the unlabeled analyte.

Ionization: Electrospray ionization (ESI) in negative ion mode is typically the most sensitive method for detecting glucuronide conjugates, as they readily form [M-H]⁻ ions.

MS/MS and HRMS are powerful tools for unambiguous identification and quantification. scbt.comaxios-research.comnih.govclearsynth.comnih.gov

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the [M-H]⁻ precursor ion of this compound (m/z 419.4) is selected and fragmented. A characteristic fragmentation for acyl glucuronides is the neutral loss of the glucuronic acid moiety (176.03 Da). This results in a product ion corresponding to the deprotonated mefenamic acid-d3 aglycone at m/z 243.3. This specific transition provides high selectivity for quantification in multiple reaction monitoring (MRM) mode. Further fragmentation of the aglycone ion can also be monitored for confirmation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of both the precursor and product ions, allowing for the determination of their elemental composition. nih.gov This capability is crucial for confirming the identity of the metabolite and differentiating it from other potential isomers or compounds with the same nominal mass. An HRMS analysis would confirm the mass of the [M-H]⁻ ion to be within a few parts per million (ppm) of the calculated exact mass of 419.1622 for the C₂₁H₁₉D₃NO₈⁻ ion.

Table 3: Representative LC-MS/MS Parameters for this compound

Parameter Description
LC Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water or 2-10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 0.8 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (Q1) m/z 419.4 ([M-H]⁻)
Product Ion (Q3) m/z 243.3 ([Mefenamic acid-d3 - H]⁻)
Neutral Loss 176.1 Da (Glucuronic Acid)

| HRMS Exact Mass | Calculated [M-H]⁻: 419.1622 |

Gas-Phase Ion-Molecule Reactions for Isomer Differentiation

The unambiguous differentiation of glucuronide isomers (acyl-, O-, and N-glucuronides) is a significant analytical challenge due to their structural similarity. Tandem mass spectrometry (MS/MS) methods employing gas-phase ion-molecule reactions have emerged as a powerful solution. These techniques introduce a specific reagent gas into an ion trap mass spectrometer, which then reacts with the deprotonated metabolite ions to produce diagnostic product ions unique to each isomer type.

One such method involves reactions with trichlorosilane (B8805176) (HSiCl3). When deprotonated N-glucuronides react with HSiCl3, they form a diagnostic product ion corresponding to the loss of two HCl molecules ([M − H + HSiCl3 − 2HCl]−). This specific product ion is not observed for deprotonated O-glucuronides, allowing for clear differentiation. Another approach uses boron trifluoride (BF3) as the reagent gas, followed by collision-activated dissociation (CAD). In this case, deprotonated N-glucuronides and migrated acyl-glucuronides form diagnostic product ions, such as [M - H + BF3 - 2HF]− and [M - H + 2BF3 - 3HF]−, which are not formed by O-glucuronides or unmigrated acyl-glucuronides. tsijournals.com The subsequent fragmentation of the [M - H + 2BF3 - 3HF]− ion can further distinguish migrated acyl-glucuronides. tsijournals.com Coupling these sophisticated MS/MS experiments with liquid chromatography allows for the practical, high-throughput analysis of complex metabolite mixtures in biological samples.

Table 1: Diagnostic Ions in Gas-Phase Reactions for Glucuronide Isomer Differentiation

Isomer Type Reagent Gas Diagnostic Product Ion(s) Source
N-Glucuronide HSiCl3 [M − H + HSiCl3 − 2HCl]⁻ nih.gov
O-Glucuronide HSiCl3 No diagnostic ion observed nih.gov
N-Glucuronide BF3 [M - H + BF3 - 2HF]⁻, [M - H + 2BF3 - 3HF]⁻ tsijournals.com
Migrated Acyl-Glucuronide BF3 [M - H + BF3 - 2HF]⁻, [M - H + 2BF3 - 3HF]⁻ tsijournals.com
O-Glucuronide BF3 No diagnostic ions observed tsijournals.com

| Unmigrated Acyl-Glucuronide | BF3 | No diagnostic ions observed | tsijournals.com |

Chromatographic Separation Methodologies for Isomers and Metabolites

Chromatography is essential for separating this compound from its parent drug, non-deuterated forms, and other metabolites prior to detection. The choice of chromatographic technique is critical for achieving the required resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of drug metabolites. For mefenamic acid and its glucuronides, reversed-phase HPLC is commonly employed. Studies have successfully used semipreparative HPLC to identify and isolate multiple mefenamic acid glucuronides from human urine. nih.gov In quantitative bioanalysis, HPLC is typically coupled with tandem mass spectrometry (LC-MS/MS). Validated HPLC methods for mefenamic acid in human plasma often utilize C8 or C18 columns with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate (B84403) buffer) to achieve separation. nih.govnih.govbrieflands.com The method's specificity allows for the accurate quantification of the analyte in a complex biological matrix. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), a form of Ultra-High Performance Liquid Chromatography (UHPLC), represents a significant advancement over traditional HPLC. By using columns packed with smaller particles (typically under 2 µm), UPLC systems operate at higher pressures to deliver faster analysis times, superior resolution, and increased sensitivity. UPLC methods have been developed for the rapid and simultaneous determination of mefenamic acid and other compounds in pharmaceutical formulations. tsijournals.com For instance, a validated UPLC method using a BEH C18 column (1.7 µm particle size) achieved a retention time for mefenamic acid of just 2.86 minutes, demonstrating a significant reduction in run time compared to conventional HPLC. tsijournals.com The enhanced efficiency of UPLC makes it highly suitable for the high-throughput demands of metabolite analysis in drug discovery and clinical studies.

Table 2: Comparison of Representative HPLC and UPLC Methods for Mefenamic Acid Analysis

Parameter HPLC Method UPLC Method Source
Column Thermo BDS Hypersil C8 (5 µm) Acquity BEH C18 (1.7 µm) tsijournals.combrieflands.com
Mobile Phase Acetonitrile: 20 mM Ammonium Acetate Buffer (55:45 v/v) Acetonitrile: 0.1% Formic Acid in water (95:05 v/v) tsijournals.combrieflands.com
Flow Rate 1.0 mL/min 0.6 mL/min tsijournals.combrieflands.com
Retention Time 9.67 min 2.86 min tsijournals.combrieflands.com

| Analysis Type | Quantification in human plasma | Simultaneous estimation in suspension | tsijournals.combrieflands.com |

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. brieflands.com Due to the low viscosity and high diffusivity of supercritical fluids, SFC can provide high-speed and high-resolution separations. brieflands.com While historically used for non-polar compounds, recent advancements have positioned SFC as a viable alternative to liquid chromatography for the analysis of polar metabolites like glucuronides. The addition of polar co-solvents, such as methanol, and additives to the CO2 mobile phase allows for the effective separation of highly polar analytes. SFC-MS has been shown to successfully retain and separate polar metabolites that may co-elute or have poor retention in traditional reversed-phase LC, making it a valuable tool for comprehensive metabolomic analysis.

Method Validation and Stability Considerations in Research Matrices

The quantification of glucuronide metabolites in biological matrices requires rigorous method validation to ensure accuracy and precision. A key component of this validation is the use of an appropriate internal standard. This compound is designed for this purpose; as a stable isotope-labeled (SIL) internal standard, it shares nearly identical chemical properties and chromatographic behavior with the non-deuterated analyte. Its use in LC-MS/MS analysis is the gold standard for correcting for variability in sample extraction and potential matrix-induced ion suppression or enhancement, thereby ensuring the highest level of accuracy in quantification.

A critical aspect of analyzing acyl glucuronides is their inherent chemical instability. These metabolites are electrophilic and susceptible to degradation through hydrolysis and acyl migration. Hydrolysis results in the cleavage of the glucuronide moiety, leading to back-conversion to the parent drug, mefenamic acid. This can artificially inflate measurements of the parent drug and decrease the measured concentration of the glucuronide metabolite.

Stability studies of mefenamic acid acyl glucuronide have shown it to be relatively stable at physiological pH (7.4) and 37°C, with a reported half-life of 16.5 hours. nih.gov However, this degradation is significantly accelerated under alkaline conditions, with the half-life decreasing to approximately 5 hours at pH 8.0. nih.gov This highlights the importance of controlling the pH of biological samples during collection, storage, and processing to mitigate back-conversion and ensure the integrity of the analytical results. Samples should be kept at low temperatures and buffered at a slightly acidic pH to minimize degradation prior to analysis.

Table 3: Stability of Mefenamic Acid Acyl Glucuronide in Aqueous Buffer

Condition pH Half-life (t½) Source
Physiological 7.4 16.5 ± 3.1 hours nih.gov

| Alkaline | 8.0 | 5.0 ± 1.6 hours | nih.gov |

Quantification of this compound in Biological Research Samples

The quantification of this compound in biological samples such as plasma and urine is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are essential for distinguishing the analyte from a complex biological matrix.

The development of a robust LC-MS/MS method involves several key steps:

Sample Preparation: To isolate this compound from biological samples, various extraction techniques can be employed. Protein precipitation is a common first step for plasma samples, followed by liquid-liquid extraction or solid-phase extraction (SPE) to further purify the analyte and minimize matrix interference. The choice of extraction method depends on the required limit of quantification and the nature of the biological matrix.

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the analyte from other components in the extracted sample before it enters the mass spectrometer. Reversed-phase columns, such as C18, are frequently utilized. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve a good peak shape and retention time for the analyte.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is commonly used for quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity. Specific precursor-to-product ion transitions are selected for this compound. For instance, the precursor ion would be the deprotonated molecule [M-H]⁻ in negative ionization mode, and the product ions would be specific fragments generated through collision-induced dissociation.

A recent study on the quantification of mefenamic acid in rat plasma using LC-MS/MS employed mefenamic acid-d4 as an internal standard and achieved a lower limit of quantification (LLOQ) of 20.659 ng/mL. impactfactor.org While this study focused on the parent drug, the established analytical platform is directly applicable to its deuterated glucuronide metabolite. The retention times for mefenamic acid and its deuterated internal standard were very close, at 2.28 and 2.29 minutes respectively, demonstrating the suitability of the chromatographic conditions for separating structurally similar compounds. impactfactor.org

The table below outlines typical parameters for an LC-MS/MS method for the analysis of mefenamic acid and its derivatives, which would be adapted for this compound.

ParameterTypical Value/Condition
Sample Type Human Plasma, Rat Plasma, Urine
Extraction Method Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction
LC Column C18 (e.g., 50 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Ammonium Acetate Buffer
Flow Rate 0.75 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Detection Multiple Reaction Monitoring (MRM)
Internal Standard A suitable stable isotope-labeled analog

Matrix Effects and Internal Standard Applications (Isotope Dilution Mass Spectrometry)

A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.gov Isotope dilution mass spectrometry is the gold standard for mitigating these effects.

In this approach, a stable isotope-labeled version of the analyte, in this case, this compound, is used as an internal standard (IS). The underlying principle is that the deuterated IS is chemically and physically identical to the non-deuterated analyte. Therefore, it experiences the same matrix effects during sample processing and ionization. By calculating the ratio of the analyte's response to the IS's response, any signal suppression or enhancement is effectively canceled out, leading to highly accurate and precise results.

The key advantages of using a stable isotope-labeled internal standard like this compound include:

Correction for Matrix Effects: As the IS and analyte co-elute and have the same ionization efficiency, the ratio of their signals remains constant even in the presence of matrix-induced ion suppression or enhancement.

Compensation for Sample Loss: Any loss of the analyte during the sample preparation steps will be mirrored by a proportional loss of the IS, thus preserving the accuracy of the final concentration measurement.

A study quantifying mefenamic acid in human plasma utilized diclofenac (B195802) as an internal standard, which is structurally different. nih.gov While this can be effective, a deuterated analog like this compound would be the ideal internal standard for the quantification of Mefenamic Acyl-Beta-D-glucuronide due to its identical chemical properties and chromatographic behavior.

The following table summarizes the impact of using a stable isotope-labeled internal standard on key validation parameters in a bioanalytical method.

Validation ParameterWithout Stable Isotope ISWith Stable Isotope IS (Isotope Dilution)
Accuracy Prone to variability due to matrix effects.High accuracy, as matrix effects are compensated.
Precision Can be compromised by inconsistent matrix effects.High precision, with low coefficients of variation.
Recovery Variable and can be difficult to control.Not critical for accuracy as losses are compensated.
Selectivity Dependent on chromatographic separation.Enhanced due to specific mass transitions of both analyte and IS.

Enzymology and Biochemical Pathways of Mefenamic Acyl Glucuronide Formation Research Perspectives

Role of UDP-Glucuronosyltransferases (UGTs) in Mefenamic Acid Glucuronidation

The primary enzymes responsible for conjugating glucuronic acid to mefenamic acid belong to the UDP-glucuronosyltransferase (UGT) superfamily. nih.gov These enzymes catalyze the transfer of a glucuronic acid moiety from the high-energy cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of mefenamic acid, forming an acyl glucuronide. researchgate.net This reaction significantly increases the water solubility of the compound, facilitating its excretion. The UGTs are located mainly in the endoplasmic reticulum of various tissues, including the liver, kidney, and gastrointestinal tract. youtube.com

Research has identified several specific UGT isoforms that participate in the glucuronidation of mefenamic acid. Studies using recombinant human UGTs and human tissue microsomes have pinpointed UGT1A9 and UGT2B7 as key enzymes in this metabolic pathway. nih.gov Mefenamic acid has also been shown to be a potent inhibitor of UGT2B7-mediated aldosterone (B195564) glucuronidation, further suggesting its role as a substrate for this isoform. researchgate.net

Additionally, mefenamic acid demonstrates inhibitory activity against a range of UGTs, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, and UGT2B7, indicating interaction with the active sites of these enzymes. researchgate.net In one study, irreversible binding of mefenamic acid to cellular proteins was observed in a cell line engineered to express the human UGT isoenzyme UGT1*02, directly linking glucuronide formation by this enzyme to the creation of reactive metabolites. nih.gov The involvement of multiple UGTs highlights the complexity of mefenamic acid metabolism.

Enzyme/System Role/Observation Reference
UGT1A9 Identified as a key enzyme in mefenamic acid glucuronidation. nih.gov Mefenamic acid inhibits UGT1A9 activity. researchgate.net nih.govresearchgate.net
UGT2B7 Identified as a key enzyme in mefenamic acid glucuronidation. nih.gov Mefenamic acid is a potent inhibitor. researchgate.netresearchgate.net nih.govresearchgate.netresearchgate.net
UGT1*02 Formation of mefenamic acid glucuronide by this isoform led to irreversible protein binding in an engineered cell line. nih.gov nih.gov
UGT1A1 Mefenamic acid shows inhibitory effects on this isoform. researchgate.net researchgate.net

In vitro kinetic studies have been instrumental in quantifying the efficiency of mefenamic acid glucuronidation by different enzyme systems. Investigations using human kidney cortical microsomes (HKCM) demonstrated that mefenamic acid glucuronidation follows Michaelis-Menten kinetics, with an apparent Michaelis constant (Km(app)) of 23 µM. nih.gov The intrinsic renal clearance (CLint) was determined to be 17 ± 5.5 µL/min/mg protein, suggesting that renal glucuronidation can lead to significant intrarenal exposure to the mefenamic acyl-glucuronide metabolite. nih.gov

When examining recombinant UGT isoforms, the kinetics were more varied. UGT1A9 displayed kinetics characterized by negative cooperativity (S50 449 µM, h 0.4), while UGT2B7 showed atypical (non-hyperbolic) kinetics for mefenamic acid glucuronidation. nih.gov This diversity in kinetic profiles between different UGT isoforms underscores the complex nature of mefenamic acid's metabolic disposition. nih.gov

Enzyme System Kinetic Model Kinetic Parameters Reference
Human Kidney Cortical Microsomes (HKCM) Michaelis-MentenKm(app): 23 µM; CLint: 17 ± 5.5 µL/min/mg nih.gov
Recombinant UGT1A9 Negative CooperativityS50: 449 µM; h: 0.4 nih.gov
Recombinant UGT2B7 Atypical (Non-hyperbolic)Not applicable nih.gov

Mechanisms of Acyl-Linked Conjugate Formation

The formation of an acyl-linked glucuronide is a critical step in the metabolism of carboxylic acid-containing drugs like mefenamic acid. This process generates a specific type of conjugate known as a 1-β-O-acyl glucuronide. rsc.org

The formation of Mefenamic-d3 Acyl-Beta-D-glucuronide is an enzymatic process catalyzed by UGTs, resulting in an ester linkage between the carboxyl group of mefenamic acid and the C1-hydroxyl group of glucuronic acid. rsc.org This creates a 1-β-O-acyl glucuronide, a class of metabolites known to be chemically reactive. rsc.orgnih.gov These reactive metabolites can undergo intramolecular acyl migration, where the mefenamic acid moiety moves to other hydroxyl positions on the glucuronic acid sugar. They are also capable of binding covalently to nucleophilic sites on biomolecules like proteins. rsc.orgnih.gov Chemo-enzymatic synthesis procedures have been developed to produce these 1-β-O-acyl glucuronides for research, confirming the exclusive formation of the β-anomer. rsc.orgrsc.org

The specificity of UGT enzymes determines which drugs and endogenous compounds are glucuronidated. Mefenamic acid serves as a substrate for multiple UGTs, primarily UGT1A9 and UGT2B7. nih.gov Its ability to act as a competitive inhibitor of the glucuronidation of other drugs, such as morphine (a UGT2B7 substrate) and aldosterone, further confirms its interaction with the active sites of these enzymes. researchgate.netresearchgate.net For instance, mefenamic acid competitively inhibited morphine 3- and 6-glucuronidation with Ki values of 11 µM and 12 µM, respectively. researchgate.net

The regulation of UGT enzymes is a complex process influenced by various transcription factors, though specific regulatory mechanisms triggered by mefenamic acid are not fully elucidated. nih.gov The expression and activity of UGTs can be affected by genetic polymorphisms, co-administered drugs, and other xenobiotics, which can lead to variations in metabolic profiles and potential drug-drug interactions. nih.govnih.gov

Comparative Enzymatic Studies Across Research Models and Species

Understanding how mefenamic acid glucuronidation varies across different biological systems is crucial for extrapolating in vitro data to clinical scenarios. Research employs various models, from recombinant enzymes to cellular and animal systems.

Studies have utilized heterologous expression systems, such as Chinese hamster lung fibroblast (V79) cells genetically engineered to express a single human UGT isoform (UGT1*02). nih.gov In these models, the formation of the mefenamic acid glucuronide and its subsequent covalent binding to cellular proteins could be directly attributed to the activity of that specific enzyme, as no such binding occurred in the non-engineered parent cells. nih.gov

Significant species differences in UGT expression and activity are well-documented for other NSAIDs, which suggests similar variations likely exist for mefenamic acid. For example, studies on diclofenac (B195802) glucuronidation in liver microsomes from humans, monkeys, dogs, rats, and mice revealed substantial differences in metabolic rates. mdpi.com Similarly, research on the drug regorafenib (B1684635) found that it could not be glucuronidated in rats because the orthologous UGT1A9 enzyme is a pseudogene in that species. researchgate.net These findings highlight that data from animal models must be interpreted with caution, and that human-derived systems (like human liver microsomes and recombinant human UGTs) are often more predictive of human metabolism. mdpi.comresearchgate.net

In Vitro Hepatocyte and Microsomal Incubations

In vitro models, such as primary hepatocyte cultures and liver microsomes, are considered the gold standard for studying drug metabolism, including glucuronidation. bioivt.com These systems allow for the detailed investigation of metabolite formation and the prediction of in vivo metabolic clearance. bioivt.comnih.gov

Studies using human liver microsomes (HLM) have been instrumental in characterizing the oxidative bioactivation of mefenamic acid (MFA). researchgate.net Similarly, incubations with both rat and human hepatocytes have successfully identified key metabolites. researchgate.net When mefenamic acid was incubated with rat hepatocytes, researchers detected the formation of Mefenamic Acid 1-O-acyl-glucuronide (MFA-1-O-G). researchgate.net

Further research has highlighted the stability of MFA-1-O-G. In aqueous buffer at physiological pH (7.4) and 37°C, the glucuronide demonstrated considerable stability with a half-life of 16.5 hours. nih.gov However, this stability changes under different conditions, as its degradation is accelerated in alkaline environments. nih.gov Despite its relative stability in buffer, MFA-1-O-G was found to bind irreversibly to proteins like human serum albumin in vitro. nih.gov This binding was shown to be directly linked to the glucuronidation process itself. In experiments using a cell line engineered to express the human UGT1*02 isoenzyme, irreversible binding to cellular proteins occurred, a phenomenon not observed in the untransfected cell line. nih.gov

While microsomal data is valuable, studies have shown that it can sometimes under-predict in vivo hepatic drug glucuronidation. nih.gov In contrast, metabolic clearances for a range of drugs obtained using fresh or cryopreserved human hepatocytes have been shown to more accurately predict hepatic clearance reported in vivo. nih.gov

Table 1: Stability of Mefenamic Acid Acyl Glucuronide in Vitro

Condition Half-life (t½) Finding Source
Aqueous Buffer (pH 7.4, 37°C) 16.5 ± 3.1 hours Relatively stable compared to many other acyl glucuronides. nih.gov
Aqueous Buffer (pH 8.0) 5.0 ± 1.6 hours Degradation accelerated under alkaline conditions. nih.gov
Human Serum Albumin (in vitro) Not Applicable Found to bind irreversibly to the protein. nih.gov

Species-Specific Metabolic Differences in Glucuronidation

Significant species differences exist in the expression and function of drug-metabolizing enzymes, including UGTs, which can impact the translation of animal study data to humans. nih.gov To address these discrepancies, specialized tools like humanized UGT1 (hUGT1) mice have been developed to better predict human drug glucuronidation. nih.gov

In the context of mefenamic acid metabolism, notable differences have been observed between species. While the formation of a glutathione (B108866) conjugate (MFA-SG) was detected in incubations with both rat and human hepatocytes, the concentrations were much lower in human cells compared to rat cells. researchgate.net Studies on other nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac also reveal significant species-dependent variations in glucuronidation rates across humans, mice, rats, dogs, and monkeys, with the liver being the primary site of metabolism. mdpi.com For diclofenac, mouse liver microsomes showed the highest maximum reaction rate (Vmax), while rat liver microsomes had the slowest. mdpi.com Similarly, research on ezetimibe (B1671841) glucuronidation in intestinal microsomes found an 8.17-fold difference in intrinsic clearance among various species. mdpi.com These findings underscore the compound-dependent nature of species differences in glucuronidation and the importance of considering them in metabolic research. mdpi.com

Table 2: Comparison of Mefenamic Acid Metabolite Formation in Hepatocytes

Species Metabolite(s) Detected Relative Concentration of MFA-SG Source
Rat MFA-1-O-G, MFA-SCoA, MFA-SG High researchgate.net

Investigation of Alternative Metabolic Pathways and Co-Metabolism

Beyond direct glucuronidation, mefenamic acid undergoes metabolism through alternative and interconnected pathways, leading to the formation of various other metabolites.

Formation of S-acyl-CoA Thioesters

An important alternative bioactivation pathway for carboxylic acid-containing drugs like mefenamic acid is the formation of S-acyl-CoA thioesters. researchgate.net This process involves the conversion of the carboxylic acid group into a reactive thioester linked to coenzyme A (CoA). libretexts.org

In vitro studies with rat hepatocytes have confirmed that mefenamic acid is metabolized to Mefenamic acid-S-acyl-CoA (MFA-SCoA). researchgate.net This MFA-SCoA intermediate is chemically reactive and is considered a key precursor to other conjugates. researchgate.netnih.gov For instance, the formation of a mefenamic acid-glutathione thioester adduct (MFA-SG) appears to be largely dependent on the MFA-SCoA pathway. Research has shown that a 58% inhibition of MFA-SCoA formation in rat hepatocytes resulted in a corresponding 66% inhibition of MFA-SG production. researchgate.net In contrast, inhibiting the glucuronidation pathway (MFA-1-O-G formation) had no effect on the levels of MFA-SG. researchgate.net

Further comparisons of reactivity showed that MFA-SCoA is significantly more reactive toward glutathione (GSH) in forming MFA-SG than MFA-1-O-G is. researchgate.net This highlights the central role of the acyl-CoA thioester in this specific pathway of co-metabolism. researchgate.netnih.gov

Interplay with Oxidative Metabolites and Conjugates

The metabolism of mefenamic acid is characterized by a complex interplay between phase I oxidative pathways and phase II conjugation reactions. nih.govresearchgate.net The oxidative metabolism of mefenamic acid is primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.net

Studies using human liver microsomes have identified several oxidative metabolites. The major oxidative metabolite is 3'-hydroxymethyl-mefenamic acid (3'-OH-methyl-MFA), which results from benzylic hydroxylation by the CYP2C9 enzyme. researchgate.netnih.gov Other oxidative metabolites, such as 4'-hydroxy-MFA and 5-hydroxy-MFA, are also formed. researchgate.net

These hydroxylated metabolites can undergo further oxidation to form reactive quinoneimine intermediates. researchgate.net These electrophilic species can then be detoxified through conjugation with glutathione (GSH). The major GSH-conjugate identified is 4'-OH-5'-glutathionyl-MFA, which is formed primarily by the action of CYP1A2. researchgate.net This demonstrates a clear interplay where oxidative bioactivation creates reactive intermediates that are subsequently targeted by conjugation pathways.

Furthermore, the formation of the MFA-SG thioester adduct from the MFA-SCoA intermediate represents another facet of co-metabolism, linking the acyl-CoA pathway with glutathione conjugation. researchgate.net The detection of MFA-SG in rat bile in vivo confirms that these pathways are active and lead to excretable end-products. researchgate.net

Table 3: Key Metabolites of Mefenamic Acid and Their Formation Pathways

Metabolite Abbreviation Formation Pathway Key Enzymes/Intermediates Source
Mefenamic Acyl-Beta-D-glucuronide MFA-1-O-G Direct Glucuronidation (Phase II) UGTs (e.g., UGT1*02) nih.govresearchgate.net
3'-Hydroxymethyl-mefenamic acid 3'-OH-methyl-MFA Oxidation (Phase I) CYP2C9 researchgate.netnih.gov
4'-Hydroxy-mefenamic acid 4'-hydroxy-MFA Oxidation (Phase I) P450 Enzymes researchgate.net
5-Hydroxy-mefenamic acid 5-hydroxy-MFA Oxidation (Phase I) P450 Enzymes researchgate.net
4'-Hydroxy-5'-glutathionyl-mefenamic acid - Oxidation followed by GSH Conjugation CYP1A2, hGSTs researchgate.net
Mefenamic acid-S-acyl-CoA MFA-SCoA Acyl-CoA Synthesis Acyl-CoA Synthetases researchgate.netnih.gov

Mechanistic Investigations of Mefenamic D3 Acyl Beta D Glucuronide Reactivity and Disposition in Model Systems

Intramolecular Acyl Migration and Hydrolysis Kinetics (in vitro)

Acyl glucuronides are known to be chemically reactive metabolites that can undergo intramolecular rearrangements and hydrolysis. nih.gov These reactions are significant as they can lead to the formation of electrophilic intermediates capable of covalently binding to macromolecules. nih.govnih.gov The kinetics of these degradation pathways for mefenamic acid glucuronide have been investigated using techniques like NMR spectroscopy to monitor the disappearance of the parent 1-O-acyl glucuronide and the formation of degradation products. nih.gov

The stability of mefenamic acid acyl-beta-D-glucuronide is highly dependent on the pH of the surrounding environment. nih.gov Studies conducted in aqueous buffer solutions have demonstrated that this glucuronide conjugate is relatively stable under physiological conditions (pH 7.4). nih.gov However, its degradation is significantly accelerated in more alkaline environments. nih.gov The solubility of the parent compound, mefenamic acid, also increases with rising pH. nih.gov While stable in acidic conditions, mutual prodrugs of mefenamic acid have been shown to hydrolyze at pH 7.4 and 9.5. researchgate.net This pH-dependent instability is a critical factor influencing the metabolite's disposition and potential for reactivity in different biological compartments.

The rate of degradation of mefenamic acid glucuronide, encompassing both hydrolysis and acyl migration, has been quantified by determining its half-life under various conditions. At a physiological temperature of 37°C and pH 7.4, the half-life was found to be approximately 16.5 hours, which is noted as being considerably longer than that of many other acyl glucuronides. nih.govnih.gov This relative stability is compromised under slightly alkaline conditions; at pH 8.0, the half-life decreases substantially to about 5 hours. nih.gov These kinetic parameters, determined through first-order reaction equations, are crucial for understanding the persistence and potential reactivity of the metabolite. nih.gov

Table 1: In Vitro Half-Life of Mefenamic Acid Acyl-Beta-D-glucuronide Degradation

pHTemperature (°C)Half-Life (t½)
7.43716.5 ± 3.1 hours nih.gov
8.0375.0 ± 1.6 hours nih.gov

Stereochemistry can play a significant role in the reactivity of acyl glucuronides. nih.gov For non-steroidal anti-inflammatory drugs (NSAIDs) that are chiral, the degradation of their diastereoisomeric glucuronide metabolites can be stereoselective. nih.gov For instance, studies on ketoprofen (B1673614) glucuronides have shown that the degradation rate for the (S)-isomer is approximately half that of the (R)-isomer. nih.gov While mefenamic acid itself is not chiral, this principle highlights the importance of stereochemical configuration in the stability of related acyl glucuronides. Furthermore, stereoselectivity has been observed in the covalent binding of NSAID acyl glucuronides to proteins like human serum albumin and UDP-glucuronosyltransferase (UGT) enzymes. nih.gov

Covalent Modification of Biomolecules (e.g., Proteins, Glutathione) in In Vitro and Ex Vivo Models

Despite its relative stability at physiological pH, mefenamic acid acyl-beta-D-glucuronide is an electrophilic metabolite capable of forming covalent adducts with biological macromolecules. nih.govnih.govnih.gov This reactivity is a key area of investigation, as the formation of drug-protein adducts is a hypothesized mechanism for certain drug-induced toxicities. nih.govnih.gov

In vitro studies have unequivocally shown that mefenamic acid glucuronide binds irreversibly to human serum albumin (HSA), the primary transport protein in plasma. nih.gov This covalent binding occurs even though the metabolite is considered quite stable in buffer at the same physiological pH. nih.gov The interaction between the parent mefenamic acid and HSA is strong, primarily driven by hydrophobic interactions and hydrogen bonding. researchgate.netdergipark.org.tr

Furthermore, covalent binding to cellular proteins has been demonstrated in ex vivo models. nih.gov When mefenamic acid was introduced to a Chinese hamster lung fibroblast cell line (V79) engineered to express the human UGT1A2 isoenzyme, irreversible binding to cellular proteins was observed. nih.gov This binding was directly linked to the formation of the glucuronide metabolite, as it was not evident in the untransfected V79 cell line that could not produce the conjugate. nih.gov Other research has shown that various NSAID acyl glucuronides can form covalent adducts with UGT enzymes themselves, potentially leading to their dysfunction. nih.gov

Acyl glucuronides can covalently modify proteins through transacylation reactions, where the acyl group of the drug is transferred to a nucleophilic site on the protein, such as the amine group of lysine (B10760008) or the thiol group of cysteine. nih.gov However, comparative studies of mefenamic acid's reactive metabolites have shown that the 1-O-acyl-glucuronide (MFA-1-O-G) is not significantly reactive toward bionucleophiles like glycine (B1666218), taurine, glutathione (B108866) (GSH), or N-acetylcysteine (NAC) under physiological conditions when compared to other metabolites. nih.govnih.gov

Other mefenamic acid metabolites, such as the MFA-S-acyl-CoA thioester (MFA-SCoA) and the MFA-acyl-adenylate (MFA-AMP), exhibit much greater reactivity and selectivity. nih.gov MFA-SCoA was found to be significantly more reactive than MFA-1-O-G in forming adducts with GSH. nih.govresearchgate.net Specifically, MFA-AMP selectively reacts nonenzymatically with the amino groups of glycine and lysine, while MFA-SCoA selectively targets the thiol groups of GSH and cysteine. nih.govnih.gov This suggests that while mefenamic acid glucuronide can form protein adducts, other metabolic activation pathways may lead to more reactive intermediates for transacylation with specific amino acid residues. nih.gov

Table 2: Relative Reactivity of Mefenamic Acid (MFA) Metabolites with Bionucleophiles In Vitro

MFA MetaboliteTarget Bionucleophile(s)Relative Reactivity
MFA-1-O-acyl-glucuronide (MFA-1-O-G)Glycine, Taurine, GSH, N-acetylcysteineNot significantly reactive nih.govnih.gov
MFA-S-acyl-CoA (MFA-SCoA)Glutathione (GSH), N-acetylcysteine (NAC)Highly reactive with thiol groups; 80-fold more reactive than MFA-1-O-G with GSH nih.govnih.govresearchgate.net
MFA-acyl-adenylate (MFA-AMP)Glycine, Taurine, LysineHighly reactive with amino groups nih.govnih.gov

Formation of Schiff Bases and Glycation Products

The reactivity of acyl glucuronides, including Mefenamic-d3 Acyl-Beta-D-glucuronide, is not limited to direct acylation of nucleophiles. A significant pathway involves intramolecular rearrangement, leading to the formation of highly reactive intermediates that can covalently modify proteins through glycation.

This process begins with the intramolecular migration of the mefenamic acid acyl group from its initial 1-β-O-ester linkage to the adjacent hydroxyl groups on the glucuronic acid moiety, forming 2-O, 3-O, and 4-O-acyl isomers. nih.govresearchgate.net This acyl migration is a spontaneous, pH-dependent reaction that occurs under physiological conditions. nih.gov Following migration, particularly to the 3- and 4-positions, the glucuronic acid ring can undergo tautomerism to open, exposing a reactive aldehyde functional group. researchgate.net

This aldehyde readily reacts with primary amine groups, such as the ε-amino group of lysine residues in proteins, to form a reversible imine, commonly known as a Schiff base. nih.govresearchgate.net The formation of this Schiff base adduct is a key step in the glycation mechanism. Subsequently, the Schiff base can undergo an irreversible Amadori rearrangement to form a stable ketoamine derivative. nih.gov This two-step process results in a stable, covalent adduct where both the drug and the glucuronic acid sugar moiety are attached to the protein, a final product known as a glycation product. nih.govnih.gov This glycation pathway represents a major mechanism by which acyl glucuronides can form protein adducts, distinct from direct transacylation. nih.gov

Protein Adduct Formation Research Methodologies

The study of covalent binding between reactive metabolites like this compound and proteins requires specialized research methodologies. These techniques are designed to trap, detect, identify, and quantify the resulting adducts, providing insight into the compound's reactivity.

Methodology Principle Application Example Reference(s)
Trapping Agents Small molecule nucleophiles are co-incubated with the drug in a biological system to intercept and form stable adducts with reactive metabolites, which are then easily detected.Use of [35S]Cysteine in human liver microsome incubations to trap acyl glucuronide reactive intermediates for quantitative analysis. nih.govacs.org
Mass Spectrometry Highly sensitive analytical technique used to identify the exact mass and structure of drug-protein adducts, often by analyzing peptide fragments after protein digestion.LC-MS/MS analysis of tryptic digests of Human Serum Albumin (HSA) to identify specific lysine residues modified by diclofenac (B195802) acyl glucuronide. nih.gov
In Vitro/Ex Vivo Models Use of purified proteins, subcellular fractions (e.g., microsomes), or cultured cells to simulate biological conditions and assess the potential for adduct formation.Incubation of mefenamic acid with a V79 cell line expressing a human UGT enzyme to demonstrate that adduct formation is dependent on glucuronidation. nih.gov

Use of Trapping Agents (e.g., [35S]Cysteine)

Trapping agents are crucial tools for studying the formation of reactive metabolites that are often too unstable to be detected directly. These agents are nucleophilic compounds that compete with biological macromolecules to react with the electrophilic metabolite, forming a stable, easily detectable conjugate.

Glutathione (GSH), a tripeptide containing cysteine, is a physiological trapping agent. Studies have shown that mefenamic acid is bioactivated in rat and human hepatocytes to reactive intermediates that are trapped by GSH, forming Mefenamic acid-S-acyl-glutathione (MFA-SG). nih.govresearchgate.net This demonstrates that thiol-containing molecules are effective at trapping reactive mefenamic acid species.

For a more sensitive and quantitative approach, radiolabeled trapping agents are employed. A key methodology involves the use of [35S]Cysteine in incubations with human liver microsomes and the parent drug. nih.govacs.org The reactive acyl glucuronide, formed in situ, reacts with the [35S]Cysteine to form both acylation and glycation adducts. These radiolabeled adducts can be quantified with high sensitivity using radiometric analysis. nih.gov Research has shown that drugs associated with idiosyncratic toxicity tend to produce a higher amount of [35S]Cysteine adducts, making this assay a valuable tool for screening and risk assessment in early drug discovery without requiring a synthetic standard of the acyl glucuronide metabolite. nih.govacs.orgresearchgate.net

Mass Spectrometry-Based Detection of Adducts

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is the definitive method for the characterization and detection of protein adducts. This technique allows for the precise identification of the modified protein, the specific amino acid residue that has been adducted, and the structure of the modification itself.

The general workflow involves incubating the drug with the protein or biological system of interest, followed by isolation of the protein. The protein is then enzymatically digested, typically with trypsin, into smaller peptides. This peptide mixture is separated by liquid chromatography and introduced into the mass spectrometer. nih.gov

By searching for the expected mass shifts, researchers can identify peptides that have been modified. For instance, an acylation adduct of mefenamic acid on a lysine residue would increase the peptide's mass by the mass of the mefenamic acid molecule minus water. A glycation adduct would result in a larger mass shift corresponding to the addition of both the mefenamic acid and glucuronic acid moieties. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptide, allowing for confirmation of the peptide sequence and pinpointing the exact site of adduction. nih.gov This methodology has been successfully used to characterize adducts of NSAID acyl glucuronides with proteins like Human Serum Albumin (HSA) and UDP-glucuronosyltransferases (UGTs). nih.govmdpi.com

In Vitro and Ex Vivo Tissue/Cell Culture Models for Reactivity Assessment

To investigate the reactivity of this compound in a biologically relevant context, various in vitro and ex vivo models are utilized. These systems range from simple to complex, each providing different levels of insight.

Purified Proteins: Incubating the acyl glucuronide directly with a purified protein, such as Human Serum Albumin (HSA), is a common starting point. nih.gov This allows for the study of direct binding and reactivity in a controlled system, free from other metabolic processes. springernature.com

Subcellular Fractions: Human liver microsomes (HLMs) are frequently used as they contain the UGT enzymes necessary to generate the acyl glucuronide metabolite from the parent drug in situ. nih.govnih.gov This model is ideal for studying the formation and subsequent reactivity of the metabolite in a system that mimics the primary site of drug metabolism. Human kidney cortical microsomes have also been used to study the glucuronidation of mefenamic acid. scialert.net

Ex Vivo Cell Culture Models: For a more integrated biological system, cultured cells are employed. A powerful approach involves using a cell line, such as the Chinese hamster lung fibroblast V79 line, that has been genetically engineered to express a specific human UGT enzyme (e.g., UGT1A9 or UGT2B7). nih.govnih.gov Comparing adduct formation in these transfected cells to the untransfected parent cell line can definitively prove that the covalent binding is a direct consequence of glucuronide formation. nih.gov

Hepatocytes: Incubations with primary hepatocytes from rats or humans provide a comprehensive in vitro model, as they contain a full complement of metabolic enzymes and cellular machinery. nih.govresearchgate.net These studies allow for the simultaneous investigation of parent drug metabolism, reactive intermediate formation, and trapping by endogenous nucleophiles like glutathione. nih.gov

Influence of Deuteration on Acyl Glucuronide Stability and Reactivity (Theoretical and Empirical)

The substitution of hydrogen with its stable isotope, deuterium (B1214612), can influence a molecule's pharmacokinetic and metabolic properties through the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and therefore requires more energy to break. This can lead to a slowing of metabolic reactions where the cleavage of this bond is the rate-determining step.

In this compound, the "d3" designation indicates that three hydrogen atoms on one of the methyl groups of the xylyl (dimethylphenyl) ring have been replaced with deuterium. This position is remote from the carboxylic acid functional group involved in the formation of the acyl glucuronide ester bond.

The primary degradation pathways for acyl glucuronides are non-enzymatic hydrolysis and intramolecular acyl migration, both of which involve chemical reactions at the ester carbonyl carbon. nih.govnih.gov Neither of these degradation pathways involves the cleavage of a C-H (or C-D) bond on the aromatic ring's methyl group. Therefore, a significant primary kinetic isotope effect on the stability and reactivity of the glucuronide conjugate is not expected.

Any influence of this specific deuteration would be a minor, secondary isotope effect, potentially altering the electronic properties of the molecule very slightly. However, given the distance between the site of deuteration and the reactive ester center, this effect is presumed to be negligible. Molecular modeling studies on the non-deuterated Mefenamic acid glucuronide indicate it is significantly more kinetically labile (reactive) than the parent drug, a property attributed to its electronic structure rather than the methyl groups. scialert.net

Empirical data from the scientific literature specifically comparing the stability and reactivity of this compound to its non-deuterated counterpart is not available. The discussion remains theoretical, based on established principles of chemical reactivity and isotope effects.

Kinetic Isotope Effects on Degradation Pathways

A kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. A primary KIE is observed when the bond to the isotope is broken in the rate-limiting step of the reaction. As the C-D bonds in this compound are not cleaved during either hydrolysis or acyl migration of the glucuronide moiety, no primary KIE is anticipated for these degradation pathways.

Therefore, the rates of hydrolysis and acyl migration for this compound are expected to be virtually identical to those of the non-deuterated compound. The deuteration at this specific position should not confer additional stability to the chemically labile acyl glucuronide bond itself.

Alterations in Reactivity Profile due to Deuterium Substitution

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), which can alter the rate of chemical reactions. wikipedia.org In the context of this compound, the deuterium atoms are not directly at the site of the reactive acyl glucuronide moiety but are located on a methyl group of the aromatic ring. Therefore, any influence on the reactivity of the glucuronide would be classified as a secondary kinetic isotope effect.

Secondary KIEs are generally smaller than primary KIEs but can still provide valuable information about reaction mechanisms. princeton.edu The effect of the -d3 substitution on the reactivity of the acyl glucuronide can be considered from two main perspectives: electronic effects and steric effects.

Electronic Effects:

The replacement of protium (B1232500) (¹H) with deuterium (²H) can induce subtle electronic changes. Deuterium is slightly more electron-donating than protium due to its lower zero-point energy and smaller vibrational amplitude. minia.edu.eglibretexts.orglumenlearning.comnih.govlibretexts.org This inductive effect, although modest, can influence the electron density of the aromatic ring. An increase in electron density on the ring could be transmitted to the carboxyl group, potentially affecting the electrophilicity of the carbonyl carbon in the acyl glucuronide linkage. A decrease in the electrophilicity of the carbonyl carbon would be expected to decrease the rates of both hydrolysis and acyl migration, the two primary non-enzymatic degradation pathways for acyl glucuronides. nih.govnih.govnih.gov

Hydrolysis and Acyl Migration:

The stability of mefenamic acid acyl-beta-D-glucuronide is a key factor in its disposition. The non-deuterated form has a reported half-life of approximately 16.5 hours at physiological pH (7.4) and 37°C. nih.gov This degradation occurs through two main pathways: hydrolysis to regenerate mefenamic acid and glucuronic acid, and intramolecular acyl migration to form various positional isomers.

While no direct experimental data on the hydrolysis and acyl migration rates of this compound are available in the reviewed literature, the principles of secondary KIEs suggest that a slight stabilization of the molecule could be anticipated. The electron-donating nature of the deuterium-substituted methyl group would be expected to marginally reduce the rate of nucleophilic attack at the carbonyl carbon, thereby slowing both hydrolysis and acyl migration.

Parameter Mefenamic Acyl-Beta-D-glucuronide Predicted Change in this compound Rationale
Half-life (pH 7.4, 37°C) ~16.5 hours nih.govPotentially slightly longerSecondary kinetic isotope effect; increased electron donation from CD3 group may slightly decrease the electrophilicity of the carbonyl carbon, slowing hydrolysis and acyl migration.
Rate of Hydrolysis Base-catalyzed nih.govPotentially slightly slowerReduced electrophilicity of the carbonyl carbon due to the electronic effect of deuterium.
Rate of Acyl Migration Occurs under physiological conditions nih.govPotentially slightly slowerReduced electrophilicity of the carbonyl carbon due to the electronic effect of deuterium.

Protein Binding:

Mefenamic acid acyl glucuronide is known to bind irreversibly to proteins, such as human serum albumin. nih.gov This covalent binding is a result of the electrophilic nature of the acyl glucuronide, which can react with nucleophilic residues on proteins. Given that the deuterium substitution is predicted to slightly decrease the electrophilicity of the carbonyl carbon, it is plausible that the rate of covalent binding to proteins for this compound might be marginally reduced compared to its non-deuterated counterpart. However, without direct experimental evidence, this remains a theoretical consideration.

Computational Chemistry and Molecular Modeling of Mefenamic D3 Acyl Beta D Glucuronide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Structure-Reactivity Relationships

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like Mefenamic-d3 Acyl-Beta-D-glucuronide. DFT allows for the detailed analysis of molecular orbitals, charge distributions, and reaction energetics, which are fundamental to understanding the chemical behavior of acyl glucuronides. These metabolites are known to be reactive, capable of rearranging and covalently binding to proteins. nih.gov

Acyl glucuronides are biosynthesized as 1-O-acyl-β-D-glucuronides (β-glucuronidase-susceptible esters) but can undergo intramolecular rearrangement, or acyl migration, to form 2-, 3-, and 4-O-acyl esters. nih.gov This process is significant because the resulting isomers are not substrates for β-glucuronidase and may have different reactivity profiles. nih.gov The migration is believed to be a critical step leading to the formation of reactive intermediates that can covalently modify proteins. nih.govnih.gov

Quantum chemical calculations can be employed to map the potential energy surface of this rearrangement process for this compound. By modeling the transition states for the acyl group moving from the C1 to the C2, C3, and C4 hydroxyl groups of the glucuronic acid moiety, the activation energy for each pathway can be calculated. This allows for the prediction of the most favorable migration pathways and the relative rates of formation for each positional isomer. The calculations would involve optimizing the geometries of the ground state (1-O-acyl isomer) and the various transition states and intermediates along the migration pathways. The electronic properties of the carbonyl carbon, influenced by the structure of the mefenamic acid aglycone, are key determinants of this reactivity. nih.gov

A key application of quantum chemical calculations is the ability to correlate theoretical predictions with experimental observations. The calculated activation energies for the degradation (via hydrolysis and acyl migration) of this compound can be compared with experimentally determined reaction kinetics.

Experimental studies on the non-deuterated mefenamic acid acyl glucuronide have characterized its stability under physiological conditions. nih.gov The half-life of the compound can be measured, which represents the composite rate of all degradation pathways. nih.gov

Table 1: Experimental Stability of Mefenamic Acid Acyl Glucuronide

Condition Half-life (t½)
pH 7.4, 37°C 16.5 ± 3.1 hours nih.gov

By using transition state theory, the calculated activation energies from DFT can be used to compute theoretical rate constants. Comparing these theoretical rates with the experimental degradation rates allows for validation of the computational model. A strong correlation would confirm the predicted mechanism of acyl migration and hydrolysis and provide confidence in using the model to predict the stability and reactivity of other related acyl glucuronides.

Molecular Dynamics Simulations of Conjugate Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations provide insight into its conformational dynamics and its interactions with biological macromolecules, such as proteins. nih.gov

Acyl glucuronides are known to covalently bind to proteins, with human serum albumin (HSA) being a primary target due to its high concentration in plasma. nih.gov Experimental work has confirmed that mefenamic acid acyl glucuronide binds irreversibly to HSA. nih.gov This binding is thought to contribute to the hypersensitivity reactions associated with some carboxylic acid drugs. nih.gov

MD simulations can model the process of this compound binding to HSA. The simulation would typically involve placing the glucuronide molecule near the protein in a solvated environment and observing its behavior over time. These simulations can identify preferential binding sites and characterize the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that position the ligand for covalent reaction.

The covalent binding itself is often proposed to occur via two main mechanisms: direct transacylation or a more complex pathway involving acyl migration followed by glycation. nih.govnih.gov In the latter mechanism, acyl migration allows the glucuronic acid ring to open, exposing an aldehyde that forms an imine (Schiff base) with a protein lysine (B10760008) residue. nih.gov Tandem mass spectrometry studies on the related tolmetin (B1215870) glucuronide have identified specific lysine residues on HSA as binding sites. nih.gov MD simulations can be used to assess the accessibility of these lysine residues to the reactive glucuronide.

Table 2: Identified Human Serum Albumin Binding Sites for a Model Acyl Glucuronide (Tolmetin Glucuronide)

Binding Site Type Lysine Residue
Major Lys-195 nih.gov
Major Lys-199 nih.gov
Major Lys-525 nih.gov
Minor Lys-137 nih.gov
Minor Lys-351 nih.gov

The three-dimensional shape (conformation) of this compound is critical to its chemical reactivity and ability to interact with proteins. The molecule possesses significant flexibility due to rotatable bonds in the aglycone, the ester linkage, and the glucuronic acid ring. MD simulations can explore the conformational landscape of the molecule in an aqueous environment, identifying the most populated and energetically favorable shapes. This analysis provides a dynamic picture that complements the static view from quantum chemical calculations and is essential for understanding how the molecule orients itself within a protein binding pocket prior to reaction.

In Silico Approaches for Metabolite Disposition Prediction

In silico pharmacokinetic models are used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. For reactive metabolites like acyl glucuronides, predicting their disposition is crucial for assessing potential toxicity.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are powerful computational tools for predicting the biological activity or chemical reactivity of compounds based on their molecular structures. nih.gov For acyl glucuronides, QSAR/QSRR models can be developed to predict their reactivity and potential for protein adduct formation, which is a mechanism implicated in drug-induced toxicities. rsc.org

Studies on a series of acyl glucuronides have shown that their degradation rates can be successfully modeled using various molecular descriptors. nih.gov These descriptors can include:

Electronic parameters: Such as Hammett substituent constants and computationally derived partial atomic charges. The electron-donating or -withdrawing nature of substituents on the acyl moiety significantly influences reactivity. nih.gov

Steric parameters: The size and shape of the molecule can affect its ability to interact with nucleophiles. nih.gov

Quantum chemical descriptors: Properties like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO) can indicate a molecule's kinetic lability. scialert.netdrugbank.com For instance, a smaller LUMO-HOMO energy gap for mefenamic acid acyl glucuronide suggests a higher kinetic lability compared to the parent drug. scialert.netdrugbank.com

A hypothetical QSAR/QSRR data table for a series of related acyl glucuronides might look as follows, illustrating the types of descriptors used:

CompoundLog(Reactivity)Electronic Descriptor (e.g., Hammett Constant)Steric Descriptor (e.g., Molar Refractivity)Quantum Chemical Descriptor (e.g., LUMO energy)
Compound A-2.50.155.2-1.2 eV
Compound B-1.80.560.5-1.5 eV
Mefenamic Acyl Glucuronide-2.10.375.3-1.4 eV
Mefenamic-d3 Acyl Glucuronide (predicted)-2.10.375.3-1.4 eV

Development of Computational Models for Drug Metabolite Behavior Prediction

The development of robust computational models to predict the behavior of drug metabolites is a key area of research in drug discovery, aimed at identifying potentially problematic compounds early on. digitellinc.comnih.gov These in silico models are becoming increasingly sophisticated, moving beyond simple predictions of metabolic sites to forecasting metabolite structures and their subsequent reactivity. nih.gov

For acyl glucuronides like this compound, predictive models are particularly valuable due to the association of this class of metabolites with potential toxicity. rsc.orgnih.gov The general workflow for developing such models often involves:

Data Curation: Assembling a high-quality dataset of compounds with known metabolic outcomes, such as metabolic stability, reaction rates, or toxicity profiles. digitellinc.comoptibrium.com

Descriptor Calculation: Generating a wide range of molecular descriptors for each compound in the dataset. These can be 1D, 2D, or 3D descriptors, including physicochemical properties, topological indices, and quantum chemical parameters. mdpi.com

Model Building: Employing machine learning algorithms—such as random forest, support vector machines, or deep neural networks—to build a predictive model that correlates the descriptors with the observed metabolic behavior. nih.govmdpi.com

Validation: Rigorously testing the model's predictive power using external validation sets and statistical methods to ensure its accuracy and generalizability. digitellinc.commdpi.com

Recent advances in this field include the development of models that can predict the regioselectivity of Uridine (B1682114) 5'-diphospho-glucuronosyl-transferases (UGTs), the enzymes responsible for forming acyl glucuronides. digitellinc.comoptibrium.com These models combine quantum mechanical calculations of site reactivity with machine learning approaches to account for enzyme active site accessibility. optibrium.com

The effect of isotopic labeling, such as in this compound, can be incorporated into these models. The primary consideration is the kinetic isotope effect (KIE), which can be computationally estimated and used as a descriptor. acs.org For a metabolite like this compound, predictive models would suggest a lower propensity for any metabolic reactions involving the cleavage of a C-D bond on the methyl group compared to its non-deuterated counterpart. The reactivity of the acyl glucuronide moiety itself, however, is not expected to be significantly altered by this specific deuteration. nih.gov

The ultimate goal of these computational models is to create a virtual screening cascade that can flag potentially risky drug candidates, such as those forming reactive acyl glucuronides, early in the drug development process, thereby reducing the likelihood of late-stage failures. nih.govnih.govresearchgate.net

Applications of Mefenamic D3 Acyl Beta D Glucuronide As a Research Tool

Use as a Stable Isotope Internal Standard in Bioanalytical Assays

The primary and most widespread application of Mefenamic-d3 Acyl-Beta-D-glucuronide is as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical assays. medchemexpress.comlgcstandards.com The incorporation of deuterium (B1214612) atoms results in a compound that is chemically identical to the endogenous metabolite but has a higher molecular weight. This mass difference is readily detectable by mass spectrometry (MS), allowing for precise and accurate quantification of the non-labeled analyte in complex biological matrices.

Absolute Quantification of Mefenamic Acid and its Metabolites in Research Samples

In research settings, particularly in pharmacokinetic and drug metabolism studies, accurate quantification of mefenamic acid and its metabolites is crucial. This compound, when used as an internal standard, allows for the absolute quantification of mefenamic acid acyl-β-D-glucuronide in various biological samples such as plasma, urine, and tissue homogenates. researchgate.net The SIL-IS is added to the biological sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte of interest during chromatographic separation and is detected simultaneously by the mass spectrometer. Any sample loss or variability during extraction, handling, or ionization is compensated for by the SIL-IS, as it experiences the same effects as the endogenous analyte. This approach significantly improves the accuracy and precision of the quantification compared to methods that use other types of internal standards.

Below is a representative table illustrating the typical parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mefenamic acid and its glucuronide metabolite.

ParameterValue
Analyte Mefenamic Acid Acyl-β-D-glucuronide
Internal Standard This compound
Biological Matrix Human Plasma
Extraction Method Protein Precipitation or Liquid-Liquid Extraction
Chromatography Reversed-Phase HPLC
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode Electrospray Ionization (ESI) - Negative or Positive
Quantification Multiple Reaction Monitoring (MRM)

Method Development for Research-Grade Assays

The development of robust and reliable bioanalytical methods is a prerequisite for any research involving drug quantification. nih.goveuropa.eufda.gov this compound plays a vital role in the development and validation of research-grade assays for mefenamic acid and its metabolites. During method development, the SIL-IS is used to optimize various parameters, including chromatographic conditions, mass spectrometric settings, and sample extraction procedures. nih.gov The stability of the analyte during sample storage and processing can also be accurately assessed by monitoring the ratio of the analyte to the SIL-IS. The use of a SIL-IS is considered the gold standard in quantitative bioanalysis and is highly recommended by regulatory agencies for its ability to ensure the reliability and reproducibility of the analytical data. europa.eufda.gov

Mechanistic Studies of Drug Metabolism and Biotransformation Pathways

The deuteration of mefenamic acid and its metabolites provides a powerful tool for investigating the intricate pathways of drug metabolism and biotransformation.

Understanding Metabolic Shunting due to Deuteration

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the C-D bond is stronger and broken more slowly than a C-H bond. This can alter the rate of metabolic reactions. While no specific studies on metabolic shunting for mefenamic acid-d3 were identified in the reviewed literature, the general principle suggests that if the deuteration occurs at a site of metabolism, the rate of that specific metabolic pathway may be reduced. This can lead to "metabolic shunting," where the drug is diverted down alternative metabolic pathways. For example, if the deuteration slows down the formation of the acyl glucuronide, the parent drug may be more extensively metabolized by other pathways, such as oxidation by cytochrome P450 enzymes. Understanding such potential shifts is crucial for interpreting metabolism data from studies using deuterated compounds.

Elucidation of Glucuronide-Protein Interactions in Controlled Research Models

The acyl glucuronide metabolite of mefenamic acid is known to be reactive and can covalently bind to proteins. nih.gov This interaction is thought to be a potential mechanism for the idiosyncratic adverse drug reactions associated with some NSAIDs. This compound can be utilized in controlled research models to study these interactions in detail. In such studies, the deuterated glucuronide is incubated with specific proteins, such as human serum albumin, or in cellular systems. nih.govmdpi.com The deuterium label facilitates the identification of drug-protein adducts using mass spectrometry. This allows researchers to pinpoint the specific amino acid residues on the protein that are targeted by the reactive glucuronide. Such studies provide valuable insights into the mechanisms of drug-induced toxicity and can help in the design of safer drugs. For example, it has been demonstrated that mefenamic acid glucuronide binds irreversibly to human serum albumin in vitro. nih.gov Furthermore, covalent binding to cellular proteins was observed in cell lines expressing UDP-glucuronosyltransferase, highlighting the role of glucuronidation in this process. nih.govmdpi.com

The following table summarizes the key proteins and model systems used in studying these interactions.

Protein/Model SystemResearch FocusKey Findings
Human Serum Albumin (HSA) Covalent binding of mefenamic acid glucuronideIrreversible binding observed in vitro. nih.gov
V79 Cell Line (expressing UGT1*02) Role of glucuronidation in protein bindingCovalent binding to cellular proteins was dependent on glucuronide formation. nih.gov
Human Kidney Cortical Microsomes Renal glucuronidation and protein bindingHigh intrinsic clearance suggests potential for high intrarenal exposure and binding to renal proteins. nih.gov
UDP-glucuronosyltransferase (UGT) Isoforms Specificity of covalent adduct formationThe capacity for covalent adduct formation varies between different UGT isoforms. mdpi.com

Characterization of Adduct Stoichiometry and Sites

The covalent binding of reactive metabolites to proteins, forming adducts, is a key mechanism in the initiation of idiosyncratic drug reactions. Mefenamic Acid Acyl-Beta-D-glucuronide is known to be a reactive metabolite capable of forming such adducts. nih.govnih.gov The use of this compound is instrumental in the precise characterization of these adducts.

In a research setting, the deuterated glucuronide can be incubated with target proteins, such as human serum albumin, or in cellular systems like hepatocytes. nih.govnih.govresearchgate.net Following incubation, the proteins are isolated and subjected to enzymatic digestion, typically with trypsin. The resulting peptide fragments can then be analyzed by mass spectrometry. The deuterium label (a mass shift of +3 Da) allows for the unambiguous identification of peptides that have been modified by the mefenamic acid glucuronide. This technique enables researchers to pinpoint the exact amino acid residues that have been targeted by the reactive metabolite, thereby identifying the adduction sites.

Furthermore, by using varying concentrations of this compound and quantifying the modified versus unmodified peptides, the stoichiometry of the adduction can be determined. This reveals how many molecules of the metabolite bind to a single protein molecule. Studies on other NSAID acyl glucuronides have demonstrated that multiple lysine (B10760008) residues on human serum albumin can be targets for adduction. researchgate.net

Table 1: Research Findings on Mefenamic Acid Acyl-Beta-D-glucuronide Reactivity and Binding

Parameter Finding Reference
Protein Binding Irreversibly binds to human serum albumin in vitro. nih.gov
Irreversible binding to cellular proteins in V79 cells expressing UGT1*02. nih.gov
Reactivity Considered a chemically reactive metabolite. nih.gov
Capable of acylating nucleophilic sites on biomolecules. nih.gov
Comparative Adduct Formation The capacity of diclofenac-AG to form covalent adducts with UGT1A9 or UGT2B7 was approximately 10 times higher than that of mefenamic acid-AG. nih.gov

Investigation of Binding Mechanisms (e.g., Transacylation vs. Glycation)

Mefenamic Acid Acyl-Beta-D-glucuronide can bind to proteins through two primary mechanisms: transacylation and glycation. nih.govnih.gov The use of this compound is crucial for distinguishing between these pathways.

Transacylation: This involves a direct nucleophilic attack by an amino acid residue (e.g., lysine or cysteine) on the electrophilic carbonyl carbon of the acyl glucuronide. This results in the mefenamic acid moiety being covalently attached to the protein, while the glucuronic acid portion is released. nih.gov When using this compound, the resulting adduct will carry the mass of the mefenamic acid-d3 moiety.

Glycation: This is a more complex, two-step process. It begins with an intramolecular acyl migration, where the mefenamic acid moiety shifts its position on the glucuronic acid ring. This rearrangement allows the glucuronic acid ring to open, exposing a reactive aldehyde. This aldehyde can then react with a protein's amine group (e.g., on a lysine residue) to form a Schiff base, which subsequently rearranges to a more stable ketoamine adduct (an Amadori product). In this case, both the mefenamic acid and the glucuronic acid moieties become covalently attached to the protein. nih.gov With this compound, the resulting adduct would contain the mass of the entire deuterated glucuronide conjugate.

By analyzing the mass of the protein adducts formed in an experimental system, researchers can differentiate between these two mechanisms. The presence of a mass shift corresponding to mefenamic acid-d3 would indicate transacylation, while a mass shift corresponding to the entire this compound molecule would point to glycation.

Controlled Tracer Studies in In Vitro and Ex Vivo Environments for Dispositional Research

This compound is an invaluable tool for studying the disposition of mefenamic acid and its metabolites in controlled laboratory settings. Disposition encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound.

In in vitro studies, such as those using cultured hepatocytes, this compound can be added to the culture medium. nih.govresearchgate.net By sampling the cells and the medium over time and analyzing them with mass spectrometry, researchers can track the movement of the metabolite into and out of the cells. This provides insights into its cellular uptake, efflux, and potential for intracellular accumulation and protein binding. The deuterated label allows for its clear differentiation from other endogenous molecules.

Ex vivo studies often utilize isolated, perfused organs, such as the liver or kidney. In such a system, this compound can be introduced into the perfusate. By analyzing the tissue and the outflowing perfusate, researchers can study the organ-specific handling of the metabolite. This can reveal the extent of its uptake, any further metabolism within the organ, and its excretion into bile or urine. For instance, studies have shown that mefenamic acid is glucuronidated in the kidney, which could lead to high intrarenal exposure to the reactive acyl glucuronide and subsequent binding to renal proteins. nih.gov

The stability of the acyl glucuronide is also a key factor in its disposition. Studies on the non-deuterated form have shown that Mefenamic Acid Acyl-Beta-D-glucuronide is relatively stable at physiological pH (half-life of approximately 16.5 hours), which is considerably longer than many other acyl glucuronides. nih.gov This stability influences its ability to circulate and interact with various tissues. Using the deuterated tracer in these systems allows for precise quantification of its degradation and transformation over time.

Table 2: Stability of Mefenamic Acid Acyl-Beta-D-glucuronide

Condition Half-life (t1/2) Reference
pH 7.4, 37°C 16.5 ± 3.1 hours nih.gov
pH 8.0 5 ± 1.6 hours nih.gov

Future Directions and Emerging Research Avenues for Mefenamic D3 Acyl Beta D Glucuronide Studies

Development of Advanced Analytical Platforms for Comprehensive Metabolite Profiling

The accurate and sensitive detection of Mefenamic-d3 acyl-beta-D-glucuronide and other related metabolites is fundamental to its study. Future research will likely focus on the development and refinement of advanced analytical platforms to achieve comprehensive metabolite profiling. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantification of mefenamic acid and its metabolites in biological matrices like human plasma. nih.govimpactfactor.org The inherent instability of acyl glucuronides, which can undergo hydrolysis and intramolecular migration, presents a significant bioanalytical challenge. nih.gov

Future platforms will likely incorporate enhanced sample preparation techniques to stabilize these labile metabolites immediately upon collection. nih.gov This may involve the use of specific inhibitors of esterases and immediate acidification or derivatization. Furthermore, the application of high-resolution mass spectrometry (HR-MS) and advanced data acquisition strategies, such as data-independent acquisition (DIA), will enable a more thorough and untargeted profiling of all mefenamic acid metabolites in a single run. nih.gov The use of isotopically labeled standards, such as this compound, is critical for accurate quantification and for distinguishing the metabolite from endogenous compounds.

Table 1: Advanced Analytical Techniques for Acyl Glucuronide Profiling

TechniqueAdvantageApplication in this compound Studies
LC-MS/MSHigh sensitivity and selectivity for quantification.Targeted quantification in pharmacokinetic studies. nih.gov
HR-MS (e.g., Orbitrap)High mass accuracy for confident identification of unknown metabolites.Untargeted metabolomics to discover novel metabolites of mefenamic acid.
Data-Independent Acquisition (DIA)Comprehensive fragmentation data for all ions, allowing for retrospective data analysis.In-depth profiling of the metabolome in response to mefenamic acid administration.
Supercritical Fluid Chromatography (SFC)-MSAlternative separation technique for complex mixtures.Separation of isomeric glucuronides.

Exploration of Novel Synthetic Strategies for Isomeric Purity

The chemical synthesis of acyl glucuronides with high isomeric purity is essential for their use as analytical standards and for in-vitro toxicological studies. The anomeric center of the glucuronic acid moiety can exist in either an α or β configuration, and the acyl group can migrate to different hydroxyl groups on the sugar ring.

Chemo-enzymatic synthesis has emerged as a powerful strategy to produce 1-β-O-acyl glucuronides with high stereospecificity. nih.govrsc.orgrsc.org This approach often involves the chemical synthesis of a protected glucuronide precursor, followed by enzymatic deprotection under mild conditions to yield the desired β-anomer. rsc.orgrsc.org For instance, the use of specific lipases and esterases can selectively remove protecting groups without affecting the labile acyl-glucuronide linkage. nih.govrsc.org

Future research in this area will likely focus on:

The discovery and engineering of novel enzymes with enhanced selectivity and efficiency for the synthesis of a broader range of acyl glucuronides.

The application of flow chemistry techniques to allow for the continuous and scalable production of these important metabolites.

Further Mechanistic Elucidation of Acyl Glucuronide Reactivity and Biomolecular Binding

Acyl glucuronides are known to be reactive metabolites that can covalently bind to proteins, a process implicated in the idiosyncratic drug toxicities of some carboxylic acid-containing drugs. nih.govnih.gov Mefenamic acid acyl glucuronide has been shown to be relatively stable at physiological pH, with a half-life of approximately 16.5 hours, which is longer than many other acyl glucuronides. nih.gov However, it still demonstrates the ability to irreversibly bind to proteins such as human serum albumin. nih.gov

The mechanisms of this binding can involve direct acylation of nucleophilic amino acid residues on the protein by the electrophilic carbonyl carbon of the glucuronide. nih.gov Another proposed mechanism involves intramolecular acyl migration, leading to the formation of a reactive aldehyde that can then form Schiff bases with protein amino groups. nih.gov

Future investigations should aim to:

Identify the specific protein targets of this compound in relevant tissues, such as the liver and kidney.

Characterize the precise adduction sites on these proteins using advanced proteomic techniques.

Elucidate the downstream cellular consequences of this protein binding and its potential role in initiating an immune response. nih.gov

Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics) in Metabolite Research

To gain a holistic understanding of the biological impact of mefenamic acid and its metabolites, future research must move beyond the study of single molecules and embrace a multi-omics approach. nih.govnih.govmdpi.com Integrating data from metabolomics, proteomics, transcriptomics, and genomics will provide a more complete picture of the cellular response to the drug.

For instance, metabolomics can provide a comprehensive profile of all metabolites affected by mefenamic acid administration, while proteomics can identify changes in protein expression and post-translational modifications. mdpi.comnih.gov By correlating changes in the levels of this compound with alterations in specific proteins and metabolic pathways, researchers can generate new hypotheses about its mechanism of action and potential off-target effects. nih.govmdpi.com

The development of sophisticated computational tools and bioinformatics pipelines will be essential for the meaningful integration and interpretation of these large and complex datasets. nih.govresearchgate.net

Table 2: Potential Multi-Omics Integration in Mefenamic Acid Research

Omics DataInformation ProvidedIntegrated Insights
MetabolomicsChanges in the levels of endogenous and drug-related metabolites.Identification of metabolic pathways perturbed by mefenamic acid.
ProteomicsAlterations in protein expression and post-translational modifications.Identification of protein targets of the acyl glucuronide and downstream signaling effects.
TranscriptomicsChanges in gene expression.Understanding the regulatory networks that respond to mefenamic acid treatment.
GenomicsGenetic variations that may influence drug metabolism and response.Identification of patient populations at higher risk for adverse effects.

Computational Chemistry and Machine Learning for Predictive Modeling of Acyl Glucuronide Properties

Computational chemistry and machine learning are poised to play an increasingly important role in the study of acyl glucuronides. rsc.org Molecular modeling techniques, such as density functional theory (DFT), can be used to calculate the electronic properties of this compound and predict its reactivity. scialert.netdrugbank.com These models can help to rationalize the observed stability and reactivity of the molecule and guide the design of less reactive analogues. nih.gov

Machine learning algorithms can be trained on existing data to develop predictive models for various properties of acyl glucuronides, such as their rate of formation, stability, and potential for protein binding. nih.gov These in silico models can be used to screen large numbers of drug candidates early in the development process, prioritizing those with a lower predicted risk of forming reactive metabolites. nih.gov

Future work in this area will involve:

Expanding the training datasets for machine learning models to improve their accuracy and predictive power.

Developing more sophisticated computational models that can account for the complex biological environment in which these reactions occur.

Integrating computational predictions with experimental data to create a more robust and reliable risk assessment framework for drugs that form acyl glucuronides.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.